molecular formula C6H12O2S B133599 3-Mercapto-3-methylbutyl formate CAS No. 50746-10-6

3-Mercapto-3-methylbutyl formate

Cat. No. B133599
CAS RN: 50746-10-6
M. Wt: 148.23 g/mol
InChI Key: VTAPYUYITKYXJB-UHFFFAOYSA-N
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Description

3-Mercapto-3-methylbutyl formate is a compound that has been identified as a significant contributor to the flavor profile of roasted coffee. It is one of the potent roasty odorants that can be found in the volatile fraction of roasted coffee brews. The presence and concentration of this compound are influenced by the degree of roasting of the coffee beans, with higher concentrations found in more heavily roasted coffee .

Synthesis Analysis

The synthesis of 3-Mercapto-3-methylbutyl formate has been explored for its use as an internal standard in quantification assays, particularly for the unlabelled thiol that is a character impact flavor compound of roasted coffee. The synthesis process has been documented, and the compound's structure has been confirmed through various spectroscopic methods, including 1H-NMR, 13C-NMR, and mass spectrometry .

Molecular Structure Analysis

While the specific molecular structure analysis of 3-Mercapto-3-methylbutyl formate is not detailed in the provided papers, the related compound 3-Mercapto-3-methylbutyl acetate has been identified and its structure confirmed through comparison with synthetic authentic compounds. The molecular structure of these compounds plays a crucial role in their sensory properties and their contribution to the flavor of roasted coffee .

Chemical Reactions Analysis

The thermal stability of 3-Mercapto-3-methylbutyl formate is significantly affected by pH. It has been observed that the compound's concentration decreases during heat processing, with a higher residual ratio at a pH of 5.0 compared to a pH of 6.5. This suggests that the formate ester structure of the compound contributes to its low thermal stability and pH dependence .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Mercapto-3-methylbutyl formate are influenced by its molecular structure. The compound's stability is pH-dependent, with a maximum thermal stability at pH 4.0. The residual ratios of the formate and acetate esters, which are composed of various alcohol derivatives, show similar tendencies, indicating that the structure of the formate ester is a determining factor in its stability profile .

Scientific Research Applications

Use as an Internal Standard in Quantification Assays

3-Mercapto-3-methylbutyl formate was synthesized to be used as an internal standard in the quantification of unlabelled thiol, a character impact flavor compound in roasted coffee. Its synthesis and comparison with the unlabelled thiol were detailed by Masanetz, Blank, and Grosch (1995) in their study published in the Flavour and Fragrance Journal (Masanetz, Blank, & Grosch, 1995).

Influence on Roasty Odorants in Coffee Drinks

Kumazawa and Masuda (2003) investigated the effect of pH on the thermal stability of potent roasty odorants, including 3-mercapto-3-methylbutyl esters, in coffee drinks. They found that the concentration of 3-mercapto-3-methylbutyl formate in coffee drinks decreased drastically during heat processing, with stability being influenced by pH levels (Kumazawa & Masuda, 2003).

Role in Coffee Aroma

The identification of odor-active 3-mercapto-3-methylbutyl acetate in roasted coffee brews highlighted its contribution to the flavor of highly roasted coffee, with its concentration increasing with the degree of roasting. This study by Kumazawa and Masuda (2003) also noted the difference in the behavior of 3-mercapto-3-methylbutyl acetate and formate during roasting (Kumazawa & Masuda, 2003).

Characterization in Roasted Coffee

Holscher, Vitzthum, and Steinhart (1992) described the identification and characterization of sulfur-containing flavor components, including 3-mercapto-3-methylbutyl formate, in roasted coffee. Their study emphasized its role in contributing to the unique flavor of coffee (Holscher, Vitzthum, & Steinhart, 1992).

Impact on Aroma of Pan-Roasted White Sesame Seeds

Tamura et al. (2011) assessed the aroma impact of major odor-active thiols, including 3-mercapto-3-methylbutyl formate, in pan-roasted white sesame seeds. They utilized stable isotope dilution analyses to quantify its presence and influence on the overall aroma (Tamura et al., 2011).

Involvement in Aged Beer Aroma

Tran, Nizet, Gros, and Collin (2013) synthesized 2-sulfanyl-3-methylbutyl formate and acetate, characterizing their role in aged beers. They found that 3-sulfanyl-3-methylbutyl formate exhibited a typical ribes flavor and played a significant role in the aroma profile of aged beers (Tran, Nizet, Gros, & Collin, 2013).

Safety And Hazards

The compound should be handled with care to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Future Directions

A study has identified 3-Mercapto-3-methylbutyl formate as a potent roasty odor quality compound in a roasted Arabica coffee brew . The contribution of this compound to the flavor of the roasted coffee brew varied depending on the degree of the coffee bean roasting . This suggests potential future directions in the study of the flavor profiles of coffee and other food products.

properties

IUPAC Name

(3-methyl-3-sulfanylbutyl) formate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2S/c1-6(2,9)3-4-8-5-7/h5,9H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTAPYUYITKYXJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCOC=O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60198790
Record name 3-Mercapto-3-methylbutyl formate
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Molecular Weight

148.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless liquid
Record name 3-Mercapto-3-methylbutyl formate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/490/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

181.00 °C. @ 760.00 mm Hg
Record name 3-Mercapto-3-methylbutyl formate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

soluble in water at 1000 mg/L, white petrolatum 250 g/kg at 20oC, acetone and 95% ethanol at 20oC
Record name 3-Mercapto-3-methylbutyl formate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/490/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.03
Record name 3-Mercapto-3-methylbutyl formate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/490/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

3-Mercapto-3-methylbutyl formate

CAS RN

50746-10-6
Record name 3-Mercapto-3-methylbutyl formate
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Record name 3-Mercapto-3-methylbutyl formate
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Record name 3-Mercapto-3-methylbutyl formate
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Record name 3-methyl-3-sulfanylbutyl) formate
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Record name 3-MERCAPTO-3-METHYLBUTYL FORMATE
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Record name 3-Mercapto-3-methylbutyl formate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036193
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
213
Citations
K Kumazawa, H Masuda - Journal of agricultural and food …, 2003 - ACS Publications
… The concentration of 3-mercapto-3-methylbutyl formate in the … ratios of 3-mercapto-3-methylbutyl formate in aqueous model … dependence of 3-mercapto-3-methylbutyl formate are based …
Number of citations: 17 pubs.acs.org
K Kumazawa, H Masuda - Journal of agricultural and food …, 2003 - ACS Publications
… The concentration of this compound in the coffee brews as with 3-mercapto-3-methylbutyl formate increased with an increase in the degree of roasting. However, the slope of the …
Number of citations: 46 pubs.acs.org
C Masanetz, I Blank, W Grosch - Flavour and fragrance journal, 1995 - Wiley Online Library
… [*H6]-3-Mercapto-3-methylbutyl formate was synthesized to be used as internal standard in the quantification of the corresponding unlabelled thiol which belongs to the character impact …
Number of citations: 13 onlinelibrary.wiley.com
A Sarrafchi - 2012 - diva-portal.org
… One of the main findings of the present study is that 3-mercapto-3methylbutyl formate was detected at … This is remarkable considering that 3-mercapto-3-methylbutyl formate has a similar …
Number of citations: 2 www.diva-portal.org
C Vermeulen, I Lejeune, TTH Tran… - Journal of agricultural …, 2006 - ACS Publications
… In that case, 3-mercapto-3-methylbutyl-formate was incriminated ( 3). Finally, 2-methyl-3-furanthiol ( 4, 5) and 3-mercaptohexanol ( 6) are invariably present in fresh lager beers, …
Number of citations: 133 pubs.acs.org
SB Jameson - Chemistry and technology of flavors and …, 2005 - Wiley Online Library
… of foods such as bread (3-(methylthio) propionaldehyde (methional)(1)), meat (2-methylfuran-3-thiol (MFT)(2)), coffee (furfuryl mercaptan (3) and 3-mercapto-3-methylbutyl formate (…
Number of citations: 11 onlinelibrary.wiley.com
H Tamura, A Fujita, M Steinhaus… - Journal of agricultural …, 2011 - ACS Publications
… in the range of 11 ng/kg (3-mercapto-3-methylbutyl formate) up to 1.2 mg/kg (2-methyl-1-… OAVs of 3-mercapto-3-methylbutyl formate and 2-methyl-3-thiophenethiol were by far below …
Number of citations: 34 pubs.acs.org
C Sanz, M Czerny, C Cid, P Schieberle - European food research and …, 2002 - Springer
… (E)-β-damascenone, methional, 3-mercapto-3-methylbutyl formate, 5-ethyl-3-hydroxy-4… 3-furanthiol, 2-furfurylthiol, 3-mercapto-3-methylbutyl formate) as well as 2-methoxyphenol, 4…
Number of citations: 124 link.springer.com
W Holscher, OG Vitzthum… - Journal of Agricultural and …, 1992 - ACS Publications
… The identification and characterization of the sulfur-containing flavor components 3-methyl-2-butene1-thiol, 3-mercapto-3-methylbutanol, and 3-mercapto-3-methylbutyl formate are …
Number of citations: 91 pubs.acs.org
T Hofmann, P Schieberle - Journal of Agricultural and Food …, 2002 - ACS Publications
… 1,4-diethyl diquaternary pyrazinium ions were substituted by N α -acetyl-l-lysine/glycolaldehyde, or the 2-furfurylthiol by 2-methyl-3-furanthiol and 3-mercapto-3-methylbutyl formate. On …
Number of citations: 139 pubs.acs.org

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